molecular formula C16H16Cl2F3N3OS B12710215 Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro- CAS No. 178981-81-2

Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro-

Cat. No.: B12710215
CAS No.: 178981-81-2
M. Wt: 426.3 g/mol
InChI Key: GUMCGSYDLKPJDS-UHFFFAOYSA-N
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Description

Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro- is a complex organic compound with a unique structure that includes a trifluoromethyl group, an imidazole ring, and a dichlorophenylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro-
  • Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro-

Uniqueness

The uniqueness of Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

178981-81-2

Molecular Formula

C16H16Cl2F3N3OS

Molecular Weight

426.3 g/mol

IUPAC Name

N-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C16H16Cl2F3N3OS/c1-8(2)13-14(26-11-5-9(17)4-10(18)6-11)24(3)12(23-13)7-22-15(25)16(19,20)21/h4-6,8H,7H2,1-3H3,(H,22,25)

InChI Key

GUMCGSYDLKPJDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CNC(=O)C(F)(F)F)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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